molecular formula C19H25NO3S B155426 Trethinium tosilate CAS No. 1748-43-2

Trethinium tosilate

Cat. No.: B155426
CAS No.: 1748-43-2
M. Wt: 347.5 g/mol
InChI Key: HIONZHUOISVAJK-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Trethinium Tosilate can be synthesized through a multi-step process involving the reaction of specific organic intermediates. The synthesis typically begins with the preparation of the core structure, followed by the introduction of the tosylate group. Common reagents used in these reactions include tosyl chloride and a suitable base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade of the compound.

Chemical Reactions Analysis

Types of Reactions

Trethinium Tosilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the tosylate group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Trethinium Tosilate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Primarily used in the treatment of hypertension, with ongoing research into its potential benefits in other cardiovascular conditions.

    Industry: Employed in the development of new pharmaceuticals and as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of Trethinium Tosilate involves its interaction with specific receptors and enzymes in the cardiovascular system. It primarily targets the renin-angiotensin system, inhibiting the action of angiotensin-converting enzyme (ACE), which leads to vasodilation and reduced blood pressure. The compound also affects calcium channels, contributing to its antihypertensive effects.

Comparison with Similar Compounds

Similar Compounds

    Lisinopril: Another ACE inhibitor used for hypertension.

    Amlodipine: A calcium channel blocker with similar antihypertensive effects.

    Losartan: An angiotensin II receptor antagonist used in hypertension management.

Uniqueness

Trethinium Tosilate is unique in its dual mechanism of action, targeting both ACE and calcium channels, which provides a broader spectrum of antihypertensive effects compared to compounds that act on a single target. This dual action can result in more effective blood pressure control and potential benefits in patients with complex cardiovascular conditions.

If you have any specific questions or need further details, feel free to ask!

Biological Activity

Trethinium tosylate, also known as Suplatast Tosilate (IPD-1151T), is a compound that has garnered attention for its immunomodulatory properties, particularly in the context of allergic diseases and asthma management. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23_{23}H33_{33}NO7_7S2_2
  • Molecular Weight : 499.641 g/mol
  • Melting Point : 84-87ºC
  • CAS Number : 94055-76-2

Trethinium tosylate functions primarily as a Th2 cytokine inhibitor. It has been shown to:

  • Inhibit Cytokine Production : Specifically, it attenuates the production of IL-2, IL-5, and IL-13 without affecting IFN-γ levels .
  • Suppress IgE Production : This action is crucial in reducing allergic responses.
  • Reduce Eosinophil Infiltration : By inhibiting eosinophil activity, it helps mitigate inflammation associated with allergic reactions.
  • Inhibit Histamine Release : This contributes to its antiallergic effects.

Biological Activities

Trethinium tosylate exhibits several notable biological activities:

  • Antiasthmatic Activity : It has been demonstrated to alleviate symptoms of asthma by reducing airway inflammation and hyperresponsiveness.
  • Anti-inflammatory Effects : The compound shows promise in managing inflammation through its immunomodulatory effects.
  • Antifibrotic Activity : Research indicates that it can prevent pulmonary fibrosis in animal models .

Case Study 1: Treatment of Angiolymphoid Hyperplasia

A case study published in the Journal of Dermatology reported successful treatment of angiolymphoid hyperplasia with Suplatast Tosilate, highlighting its effectiveness in managing conditions characterized by excessive eosinophilic activity .

Case Study 2: Mucus Hypersecretion Inhibition

In a study involving sensitized rats, Suplatast Tosilate was shown to inhibit antigen-induced mucus hypersecretion in the nasal epithelium. This suggests potential applications in allergic rhinitis and other respiratory conditions .

Case Study 3: Pulmonary Fibrosis Prevention

Research published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that Suplatast Tosilate could prevent bleomycin-induced pulmonary fibrosis in mice, indicating its protective role against lung tissue damage .

Summary of Research Findings

StudyFindings
Bito et al. (2011)Treated angiolymphoid hyperplasia effectively with Suplatast Tosilate .
Shimizu et al. (2009)Inhibited mucus hypersecretion in sensitized rats .
Furonaka et al. (2009)Prevented bleomycin-induced pulmonary fibrosis in mice .

Properties

CAS No.

1748-43-2

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

HIONZHUOISVAJK-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

1748-43-2

Origin of Product

United States

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